molecular formula C16H24O3 B155575 3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid CAS No. 1611-03-6

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid

Cat. No.: B155575
CAS No.: 1611-03-6
M. Wt: 264.36 g/mol
InChI Key: QLMGIWHWWWXXME-UHFFFAOYSA-N
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Description

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Diagnostic and Pharmacokinetic Studies

3,5-DI-Tert-butyl-4-hydroxyphenylacetic acid has been utilized in diagnostic and pharmacokinetic studies. A study by Muskiet et al. (1981) developed a gas-chromatographic method for quantitatively determining its derivatives, aiding in the diagnosis and follow-up of patients with functional tumors and in pharmacokinetic studies of aromatic amino acids.

2. Metabolism Studies

This compound has been significant in metabolism studies. Daniel, Gage, and Jones (1968) investigated its metabolites in rats and humans, providing insights into interspecies metabolic differences. Similarly, Liu and Mabury (2021) identified it as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants.

3. Chemical Synthesis

The compound's role in chemical synthesis is highlighted by Yi Lai (2003), who synthesized 3,5-Di-tert-butyl-4-hydroxybenzoic acid, a related compound, demonstrating its relevance in organic synthesis.

4. Spectroscopic and Structural Analysis

It has been the subject of detailed spectroscopic and structural analysis. For instance, Mathammal et al. (2016) conducted a study combining experimental and theoretical approaches to understand its molecular structure and vibrational spectra.

5. Antioxidant Behavior Studies

The compound's derivatives have been investigated for their antioxidant behavior. Research by Manteghi, Ahmadi, and Arabi (2016) synthesized monomeric antioxidants from its esters and evaluated their antioxidant activity in polymers.

6. Food Contact Material Safety

It has also been assessed for safety in food contact materials. A study by Flavourings (2011) conducted a risk assessment of a related compound, indicating its relevance in food safety.

Properties

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGIWHWWWXXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379388
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-03-6
Record name 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1611-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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